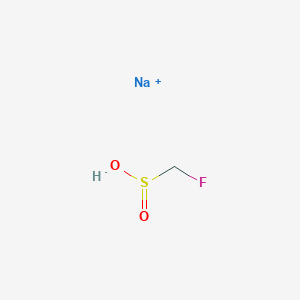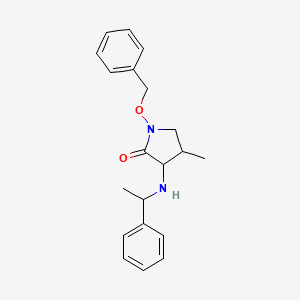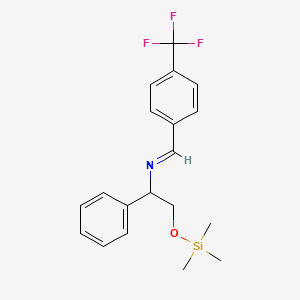![molecular formula C39H49N5O5S2 B12284261 tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Sa structure comprend plusieurs groupes fonctionnels, ce qui en fait une molécule polyvalente pour les réactions chimiques et la synthèse.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle implique plusieurs étapes. Une méthode courante comprend la réaction de l’anhydride Boc avec de l’éthanol, suivie de l’ajout d’une solution aqueuse d’ammoniaque à 70 %. Le mélange réactionnel est agité à 0 °C pendant une heure puis à température ambiante pendant 18 heures. Le produit est purifié par recristallisation dans l’hexane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, mais elles impliquent probablement des voies de synthèse similaires optimisées pour la production à grande échelle. Cela comprend l’utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Des réactions de substitution nucléophile peuvent se produire avec des halogénures ou d’autres nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Halogénures, amines.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie
En chimie, le N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle est utilisé comme un élément constitutif pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les interactions enzymatiques et les modifications protéiques. Sa structure lui permet d’interagir avec diverses molécules biologiques, ce qui en fait un outil utile pour les études biochimiques.
Médecine
En médecine, le composé a des applications potentielles dans le développement de médicaments. Sa capacité à subir diverses réactions chimiques en fait un candidat pour la synthèse de composés pharmaceutiques ayant des propriétés thérapeutiques.
Industrie
Dans le secteur industriel, le N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle peut être utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa polyvalence dans les réactions chimiques en fait un élément précieux pour les procédés de fabrication.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it a useful tool for biochemical studies.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it valuable for manufacturing processes.
Mécanisme D'action
Le mécanisme d’action du N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Les groupes fonctionnels du composé lui permettent de former des liaisons covalentes avec ces cibles, ce qui entraîne des modifications de leur activité et de leur fonction. Cela peut entraîner divers effets biologiques, en fonction de la cible et de la voie spécifiques impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent :
Carbamate de tert-butyle : Un composé plus simple avec des groupes fonctionnels similaires.
N-(2-oxo-1,3,4,5-tétrahydro-1-benzazépine-3-yl)carbamate de tert-butyle : Un autre composé avec une structure similaire mais une activité biologique différente.
Unicité
Le N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]éthylamino]-3-tritylsulfanylpropan-2-yl]carbamate de tert-butyle est unique en raison de sa structure complexe et de ses multiples groupes fonctionnels. Cela permet une large gamme de réactions chimiques et d’interactions avec les molécules biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C39H49N5O5S2 |
|---|---|
Poids moléculaire |
732.0 g/mol |
Nom IUPAC |
tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C39H49N5O5S2/c1-38(2,3)49-37(48)43-31(35(46)41-24-23-40-33(45)22-14-13-21-32-34-30(25-50-32)42-36(47)44-34)26-51-39(27-15-7-4-8-16-27,28-17-9-5-10-18-28)29-19-11-6-12-20-29/h4-12,15-20,30-32,34H,13-14,21-26H2,1-3H3,(H,40,45)(H,41,46)(H,43,48)(H2,42,44,47) |
Clé InChI |
YNCRGAOYSJBHNS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)



![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![2-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B12284248.png)
![3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B12284255.png)


![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)

